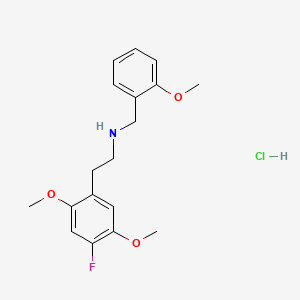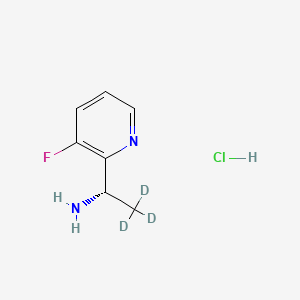![molecular formula C13H16F3N3O7 B13437553 N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-N-TFA-N-methylaminomethyl-uridine is a modified nucleoside derived from uridine It is characterized by the presence of a trifluoroacetyl (TFA) group and a methylaminomethyl group attached to the uridine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-TFA-N-methylaminomethyl-uridine involves multiple steps, starting from uridine. The key steps include the introduction of the trifluoroacetyl group and the methylaminomethyl group. The process typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Methylaminomethyl Group: The protected uridine is reacted with a methylaminomethylating agent under controlled conditions to introduce the methylaminomethyl group.
Introduction of Trifluoroacetyl Group: The intermediate compound is then reacted with a trifluoroacetylating agent to introduce the trifluoroacetyl group.
Deprotection: The protecting groups are removed to yield the final product, 5-N-TFA-N-methylaminomethyl-uridine.
Industrial Production Methods
Industrial production of 5-N-TFA-N-methylaminomethyl-uridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-N-TFA-N-methylaminomethyl-uridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylaminomethyl group.
Reduction: Reduction reactions can also occur, especially at the uridine base.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylaminomethyl group can yield corresponding oxides, while substitution of the trifluoroacetyl group can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
5-N-TFA-N-methylaminomethyl-uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Mecanismo De Acción
The mechanism of action of 5-N-TFA-N-methylaminomethyl-uridine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA molecules. The trifluoroacetyl and methylaminomethyl groups can affect base pairing and the overall stability of the nucleic acid structure. This can lead to changes in the decoding properties of tRNA and impact protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylaminomethyl-2-selenouridine (mnm5Se2U): This compound has a similar structure but contains a selenium atom instead of the trifluoroacetyl group.
5-Carboxymethylaminomethyl-2-selenouridine (cmnm5Se2U): Similar to mnm5Se2U but with a carboxymethyl group.
2-Selenouridine (Se2U): A simpler analog with a selenium atom.
Uniqueness
5-N-TFA-N-methylaminomethyl-uridine is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific biochemical applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C13H16F3N3O7 |
|---|---|
Peso molecular |
383.28 g/mol |
Nombre IUPAC |
N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C13H16F3N3O7/c1-18(11(24)13(14,15)16)2-5-3-19(12(25)17-9(5)23)10-8(22)7(21)6(4-20)26-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,25)/t6-,7-,8-,10-/m1/s1 |
Clave InChI |
CMGFNSOQJGRGFE-FDDDBJFASA-N |
SMILES isomérico |
CN(CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)C(F)(F)F |
SMILES canónico |
CN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)


![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)


![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13437535.png)



![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)


